

# An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)benzoic Acid

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## Compound of Interest

**Compound Name:** 3-(4-Methylpiperazin-1-yl)benzoic acid

**Cat. No.:** B1366042

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and applications of **3-(4-Methylpiperazin-1-yl)benzoic acid**. It provides a detailed examination of its structure, properties, synthesis, and relevance as a molecular building block in modern medicinal chemistry.

## Executive Summary

**3-(4-Methylpiperazin-1-yl)benzoic acid** is a bifunctional organic molecule featuring a benzoic acid moiety and an N-methylpiperazine group. This unique combination of a carboxylic acid (a key functional group for amide bond formation and salt formation) and a tertiary amine-containing heterocycle (a common pharmacophore) makes it a valuable scaffold in drug discovery. The piperazine ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties like solubility and bioavailability<sup>[1]</sup>. This guide will delve into the core scientific principles and practical methodologies associated with this compound.

## Chemical Identity and Physicochemical Properties

Correctly identifying the molecule is the foundation of all subsequent research. The properties listed below are crucial for planning reactions, purification, and formulation.

- IUPAC Name: **3-(4-Methylpiperazin-1-yl)benzoic acid**

- CAS Number: 215309-01-6[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>[\[7\]](#)
- Structure:

## Physicochemical Data

The compound's physical properties dictate its handling, storage, and behavior in various solvent systems. This data is essential for both synthesis and biological assays.

Property	Value	Source
Molecular Weight	220.27 g/mol	PubChem <a href="#">[7]</a>
Appearance	White to off-white crystalline powder	General supplier data
Melting Point	187-190 °C	MySkinRecipes, Acros Pharmatech <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Data not widely published; expected to have some solubility in polar organic solvents like DMSO and DMF, and limited solubility in water. Basicity of the piperazine nitrogen suggests increased solubility in acidic aqueous solutions.	Inferred
pKa	Data not published; expected to have two pKa values: one for the carboxylic acid (approx. 4-5) and one for the tertiary amine (approx. 7-8).	Inferred

## Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of the 3-isomer is sparse, a highly plausible and efficient route is the nucleophilic aromatic substitution ( $S\text{NAr}$ ) reaction. This method is a cornerstone of medicinal chemistry for coupling amines to aryl rings.

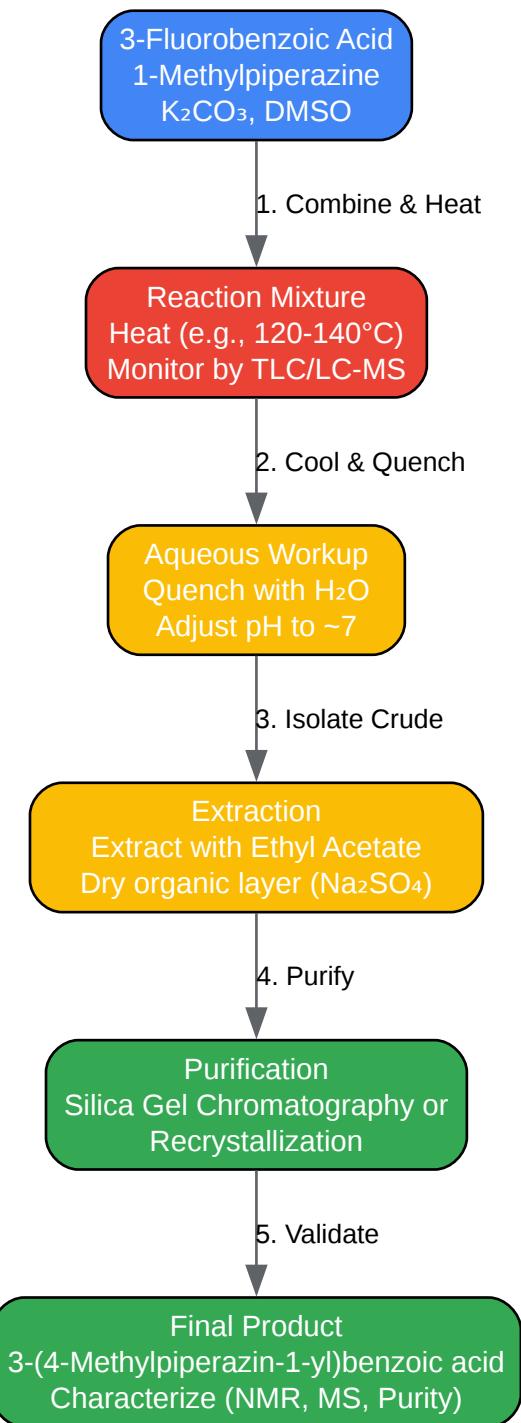
Proposed Synthetic Route: Reaction of 3-Fluorobenzoic Acid with 1-Methylpiperazine.

The rationale for this specific pathway is based on established chemical principles:

- Choice of Halogen: Fluorine is an excellent leaving group for  $S\text{NAr}$  reactions when the aromatic ring is activated, although chloro- or bromo-analogs can also be used, often requiring harsher conditions or metal catalysis.
- Solvent System: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen. These solvents effectively solvate the cation of the base (e.g.,  $\text{K}^+$ ) while poorly solvating the anion (e.g.,  $\text{CO}_3^{2-}$ ), thereby increasing the nucleophilicity of the piperazine nitrogen.
- Base: A mild inorganic base like potassium carbonate ( $\text{K}_2\text{CO}_3$ ) is used to deprotonate the nucleophilic piperazine, facilitating the reaction without hydrolyzing the ester or causing other side reactions.
- Temperature: Elevated temperatures are required to overcome the activation energy of breaking the aromatic C-F bond.

## Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the proposed synthesis, from starting materials to the final, purified product.



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